molecular formula C15H25BO2Si B1319299 Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane CAS No. 1186026-67-4

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

Cat. No. B1319299
M. Wt: 276.26 g/mol
InChI Key: OPGOPAKVZDQUMR-UHFFFAOYSA-N
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Description

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a chemical compound with the molecular formula C15H25BO2Si . It is also known by other names such as 4-Trimethylsilylbenzeneboronic acid pinacol ester and 4-Trimethylsilylphenylboronic acid pinacol ester . The molecular weight of this compound is 276.26 g/mol .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3 . Its canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Si(C)C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.26 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass of this compound are both 276.1716867 g/mol .

Scientific Research Applications

Synthesis and Material Properties

  • Synthesis of Aryl-Silanes and Germanes : Aryl-silanes, including those similar to Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, have been synthesized and characterized for their use in various chemical processes. These silanes serve as important intermediates in organic synthesis and material science (Klaukien et al., 1995).

  • Chemical Vapor Deposition (CVD) Processes : Trimethyl(phenyl)silane derivatives have been used as precursors in CVD processes for producing dielectric films, such as hydrogenated silicon carbide. Their volatility and thermal stability make them suitable for gas phase processes in material deposition (Ermakova et al., 2015).

  • Synthesis of Boronic Acid Derivatives : Research has been conducted on the synthesis of boronic acid derivatives, including those structurally similar to Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane. These derivatives are valuable in various chemical syntheses and pharmaceutical applications (Spencer et al., 2002).

Polymer Science and Nanotechnology

  • Polymerization and Nanoparticle Synthesis : Compounds structurally related to Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane have been used in the polymerization process to create polyfluorene-based nanoparticles. These materials exhibit unique optical properties and are applicable in areas like organic electronics and sensor technology (Fischer et al., 2013).

  • Gas-Phase Polymerization : Similar compounds have been used in UV laser-induced gas-phase polymerization, leading to the formation of unique polyhydrocarbon materials with potential applications in materials science (Pola & Morita, 1997).

Analytical and Organic Chemistry

  • Formation of Carboxamides : Derivatives of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane have been used as reagents in the formation of carboxamides, showcasing their utility in organic synthesis (Tozawa et al., 2005).

  • Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes, structurally akin to Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, have been synthesized for detecting hydrogen peroxide, an important molecule in biological and chemical processes (Lampard et al., 2018).

Safety And Hazards

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is associated with several hazard statements: H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGOPAKVZDQUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592363
Record name Trimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

CAS RN

1186026-67-4
Record name Trimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OD Parashchuk, AA Mannanov… - Advanced Functional …, 2018 - Wiley Online Library
Organic optoelectronics calls for materials combining bright luminescence and efficient charge transport. The former is readily achieved in isolated molecules, while the latter requires …
Number of citations: 51 onlinelibrary.wiley.com
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
VA Postnikov, YI Odarchenko, AV Iovlev… - Crystal growth & …, 2014 - ACS Publications
Single crystals of thiophene–phenelyne co-oligomers (TPCOs) have previously shown their potential for organic optoelectronics. Here we report on solution growth of large-area thin …
Number of citations: 73 pubs.acs.org
H Saito, K Nogi, H Yorimitsu - Synthesis, 2017 - thieme-connect.com
Borylation of the C–S bond of diaryl sulfoxides with bis(pinacolato)diboron (B 2 pin 2 ) is accomplished by means of a phosphine-ligated palladium catalyst and LiN(SiMe 3 ) 2 as a base…
Number of citations: 19 www.thieme-connect.com

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